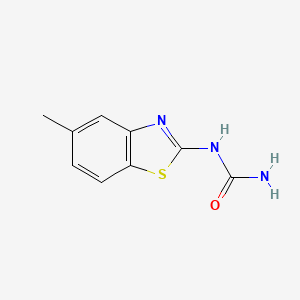
2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI): is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol. This compound is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. The structure includes a carboxylic acid ester group, an ethoxy group, and a methyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI) typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through the cyclization of appropriate precursors, such as 1,3-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Carboxylic Acid Ester Group: The carboxylic acid ester group can be introduced via esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Ethoxy and Methyl Group Addition: The ethoxy and methyl groups can be added through alkylation reactions, where appropriate alkyl halides react with the pyran ring under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts: Acid or base catalysts are often used to enhance reaction rates and yields.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyran derivatives.
Applications De Recherche Scientifique
2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI): has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism by which 2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI) exerts its effects involves:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways: It can modulate various biochemical pathways, such as oxidative stress response, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI): can be compared with other pyran derivatives, such as:
2H-Pyran-4-carboxylic acid: Lacks the ethoxy and methyl ester groups, making it less hydrophobic.
2H-Pyran-4-carboxylic acid, ethyl ester: Similar but with an ethyl ester instead of a methyl ester, affecting its reactivity and solubility.
2H-Pyran-4-carboxylic acid, 3,4-dihydro-6-methyl-:
The unique combination of functional groups in 2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI) provides distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
112842-07-6 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.234 |
Nom IUPAC |
methyl 2-ethoxy-6-methyl-3,4-dihydro-2H-pyran-4-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-4-13-9-6-8(10(11)12-3)5-7(2)14-9/h5,8-9H,4,6H2,1-3H3 |
Clé InChI |
MKWGOLLMLHJMQK-UHFFFAOYSA-N |
SMILES |
CCOC1CC(C=C(O1)C)C(=O)OC |
Synonymes |
2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-7-methylthieno[2,3-c]pyridine](/img/structure/B568294.png)


![2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B568302.png)
![2-[(Cyclopropylmethyl)sulfanyl]-6-methoxypyridine](/img/structure/B568304.png)






